3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)21-18(25)20-12-16-14-10-6-7-11-15(14)17(24)23(22-16)13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9,12H2,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERBXMFHPCBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phthalazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This step may involve alkylation or acylation reactions.
Attachment of the tert-butyl group: This can be done through nucleophilic substitution reactions.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can modify the functional groups, leading to different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues in Phthalazinone Derivatives
Several phthalazinone derivatives with modified substituents have been synthesized and characterized (). Key comparisons include:
Table 1: Comparison of Phthalazinone-Based Compounds
Key Observations :
- Substituent Diversity : The target compound’s urea group distinguishes it from piperazine (A22, A23) or benzohydrazide (B2-B5) substituents in analogs. Urea’s hydrogen-bonding capacity may enhance target selectivity compared to bulkier piperazine moieties .
Urea-Containing Derivatives
Urea-functionalized compounds from unrelated scaffolds () provide comparative insights:
Table 2: Urea Derivatives with Heterocyclic Cores
Key Observations :
- Core Flexibility: The phthalazinone core in the target compound may offer distinct conformational rigidity compared to pyrazole-chromenyl hybrids (40i, 40j), affecting binding to flat or deep protein pockets .
- Synthetic Accessibility : Urea derivatives like 40i and 40j exhibit low yields (19–27%), suggesting challenges in introducing bulky tert-butyl groups. The target compound’s synthesis may face similar hurdles .
Substituent-Driven Properties
Cycloalkyl vs. Aromatic Substituents
- The cyclopentyl group in the target compound contrasts with cyclohexane (A22) or aromatic (A12, A13) substituents in analogs. Cyclopentyl’s smaller size may reduce steric hindrance compared to cyclohexane, optimizing binding to compact active sites .
- Fluorine-containing analogs (e.g., A22, B2) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the target’s non-fluorinated structure may prioritize other pharmacokinetic parameters .
Urea vs. Carboxamide/Carbohydrazide
Biological Activity
3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a compound of interest due to its potential biological activities. This article aims to compile and analyze existing research findings related to its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 288.38 g/mol. The structural characteristics contribute significantly to its biological activity.
Antitumor Activity
Research indicates that compounds similar in structure to this compound exhibit notable antitumor properties. For instance, derivatives of urea have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound 4 | EKVX (non-small lung cancer) | 1.7 | 21.5 | 25.9 |
| Compound 4 | RPMI-8226 (leukemia) | 25.9 | 28.7 | 93.3 |
| Compound 4 | OVCAR-4 (ovarian cancer) | 15.9 | 27.9 | - |
| Compound 4 | PC-3 (prostate cancer) | 28.7 | - | - |
These studies suggest that modifications in the urea structure can lead to enhanced antitumor activity, indicating the potential for further development of this compound as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation; however, it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit GSK-3β activity, which plays a critical role in cancer cell survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of urea can significantly reduce the viability of various cancer cell lines. For example, one study reported that a related compound reduced GSK-3β activity by more than 57% at a concentration of 1 µM . This suggests that the biological activity of such compounds may be linked to their ability to modulate signaling pathways critical for tumor growth.
Cytotoxicity Assays
Cytotoxicity assays conducted on human monocytic cell lines (U937, THP-1) showed that certain urea derivatives exhibited selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents that minimize side effects in patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
